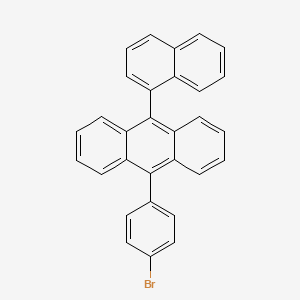
10-(4-Bromophenyl)-9-(naphthalen-1-yl)anthracene
Descripción general
Descripción
The compound “10-(4-Bromophenyl)-9-(naphthalen-1-yl)anthracene” is likely a polycyclic aromatic hydrocarbon due to the presence of anthracene and naphthalene structures in its name. These types of compounds are often used in research and industry due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings present in its structure. The presence of bromine could potentially influence its electronic properties .Chemical Reactions Analysis
As a polycyclic aromatic hydrocarbon, this compound could potentially undergo reactions such as electrophilic aromatic substitution or oxidative degradation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromatic structure. It might exhibit good thermal stability and solubility in organic solvents .Aplicaciones Científicas De Investigación
Luminescent Properties
A compound similar to 10-(4-Bromophenyl)-9-(naphthalen-1-yl)anthracene, specifically 9-bromo-10-naphthalen-2-yl-anthracene (BNA), has been synthesized and studied for its photophysical processes. BNA exhibits blue and blue-violet light emission, demonstrating solvent-dependent fluorescence effects. The emission intensity is also affected by the presence of electron donors like N,N-dimethylaniline, which quenches the light emission (Guo, Jin, & Liu, 2007).
Electroluminescence and OLED Applications
Anthracene derivatives, including those similar to this compound, have been used in organic light-emitting diodes (OLEDs). For instance, 9-(2-naphthyl)-10-arylanthracenes demonstrate high glass transition temperatures and consistent blue emission properties, making them suitable for blue OLEDs (Wee et al., 2011).
Electrochemical and Electron Spin Resonance Studies
The electrochemistry and electron spin resonance spectroscopy of 9,10-di(α-naphthyl)anthracene, which shares structural similarities with this compound, have been studied. This research provides insights into the electronic structures and behavior of anthracene derivatives under various redox conditions (Marcoux, Lomax, & Bard, 1970).
Photophysical Characterization for Upconversion Applications
Anthracene molecules, like the one , are used in triplet-triplet annihilation upconversion. Research has explored how substitution on anthracene affects its UV/Vis absorption and fluorescence properties, indicating potential applications in OLEDs and other upconversion systems (Gray et al., 2015).
Molecular Orientation in OLEDs
Anthracene derivatives, such as 9,10-bis(2,5-dimethyl-4-(naphthalen-2-yl)phenyl)-2,3-diphenylanthracene, have been studied for their orientation and application in OLEDs. The rigid structure and thermal stability of these derivatives are crucial for their performance in OLEDs (Sohn et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
9-(4-bromophenyl)-10-naphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-22-18-16-21(17-19-22)29-25-11-3-5-13-27(25)30(28-14-6-4-12-26(28)29)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAFDYCUZMVPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



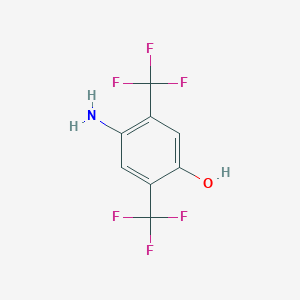
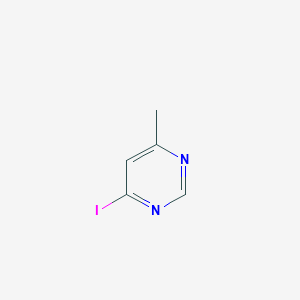


amine hydrochloride](/img/structure/B1382976.png)
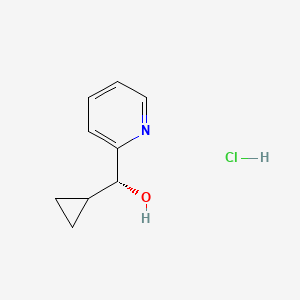
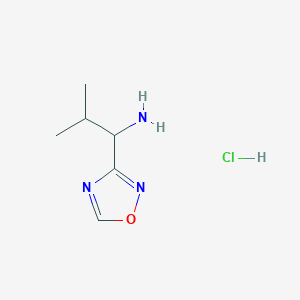

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)
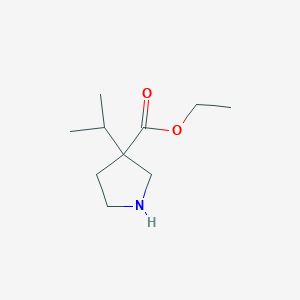

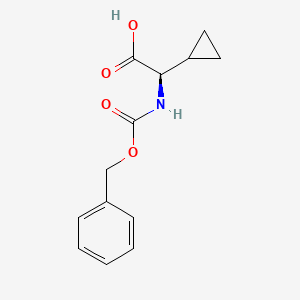
![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)
